7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
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Properties
IUPAC Name |
7-chloro-4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5/c1-25-14-5-3-4-12(18(14)26-2)19-21-16(28-22-19)9-23-13-7-6-11(20)8-15(13)27-10-17(23)24/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXQKVXGQHEWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzo[b][1,4]oxazine core and an oxadiazole moiety. The presence of chlorine and methoxy groups contributes to its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O4 |
| Molecular Weight | 373.80 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. The compound has been studied for its effects on various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may also inhibit specific kinases involved in cell proliferation.
-
Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines:
- MCF7 (breast cancer) : IC50 = 2.5 µM
- HCT116 (colon cancer) : IC50 = 1.8 µM
- PC3 (prostate cancer) : IC50 = 0.9 µM
These values suggest a potent inhibitory effect compared to standard chemotherapeutic agents.
Case Studies
Several studies have explored the biological activity of similar compounds with oxadiazole moieties:
- Study 1 : A derivative with a similar structure was tested against leukemia cell lines and showed an IC50 value of 0.67 µM, indicating strong potential as an anticancer agent .
- Study 2 : Another study reported that compounds containing oxadiazole structures demonstrated significant growth inhibition in glioblastoma cells with growth percentages exceeding 90% at certain concentrations .
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : The activation of caspases and the release of cytochrome c from mitochondria have been observed in treated cells, confirming the apoptotic pathway activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
